molecular formula C5H4BrN3S B7817844 2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole

2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole

Cat. No.: B7817844
M. Wt: 218.08 g/mol
InChI Key: FPEOMUHJNJUHPT-UHFFFAOYSA-N
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Description

Chemical Characterization: 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is a fused bicyclic heterocyclic compound with the molecular formula C 5 H 4 BrN 3 S and a molecular weight of 218.07 g/mol [ ][ ]. It is identified by the CAS Number 1249316-46-8 [ ]. The structure features a bromo substituent at the 2-position and a methyl group at the 6-position of the imidazo[2,1-b][1,3,4]thiadiazole scaffold, making it a versatile intermediate for further synthetic elaboration. Research Applications and Value: This compound serves as a critical synthetic precursor in medicinal chemistry, particularly for the development of novel bioactive molecules. The imidazo[2,1-b][1,3,4]thiadiazole core is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of significant pharmacological properties [ ]. These include antitumor, antibacterial, antifungal, anti-inflammatory, antitubercular, and anticonvulsant activities [ ][ ]. Specifically, this bromo-methyl derivative is a valuable building block for constructing more complex molecules targeted at oncology research. The bromine atom provides a reactive site for cross-coupling reactions, allowing researchers to introduce diverse substituents and create libraries of compounds for biological screening. Recent studies highlight that such derivatives show promising inhibitory activity against the Pim-1 kinase, a proto-oncogene and a promising anticancer drug target [ ]. The sulfur and nitrogen atoms in the heterocyclic system contribute to its biological activity by facilitating interactions with target proteins and influencing the compound's electron distribution [ ][ ]. Intended Use and Handling: 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3S/c1-3-2-9-5(7-3)10-4(6)8-9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEOMUHJNJUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)SC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230637-04-4
Record name 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole
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Foundational & Exploratory

The Biological Versatility of 2-Bromo-6-methylimidazo[2,1-b]thiadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The Biological Versatility of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The fused heterocyclic scaffold, imidazo[2,1-b][1][2]thiadiazole, represents a privileged structure in medicinal chemistry, consistently demonstrating a wide array of pharmacological activities. This guide delves into the biological significance of a specific class of these derivatives: those bearing a bromine atom at the 2-position and a methyl group at the 6-position. While direct research on this exact substitution pattern is emerging, by examining the extensive literature on related analogues, we can construct a robust understanding of their potential as antimicrobial and anticancer agents. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds.

The Imidazo[2,1-b][1][2][3]thiadiazole Core: A Foundation for Diverse Bioactivity

The imidazo[2,1-b][1][2]thiadiazole system is a bicyclic aromatic structure formed by the fusion of an imidazole and a 1,3,4-thiadiazole ring. This arrangement creates a unique electronic and steric environment that has proven conducive to interaction with various biological targets. The 1,3,4-thiadiazole moiety is known to act as a "hydrogen binding domain" and a "two-electron donor system," features that contribute to its pharmaceutical suitability.[2] The fusion with the imidazole ring, a heterocycle abundant in natural products, further enhances the potential for diverse biological activities.[2]

Derivatives of this core structure have been extensively investigated and have shown a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticancer, antitubercular, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] The versatility of this scaffold lies in the ability to readily introduce various substituents at the 2, 5, and 6-positions, allowing for the fine-tuning of its pharmacological profile.

Synthesis of the 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole Scaffold

The general and most common route to the imidazo[2,1-b][1][2]thiadiazole core involves the cyclocondensation of a 2-amino-1,3,4-thiadiazole with an α-haloketone.[4][6] For the specific synthesis of 2-bromo-6-methyl derivatives, the synthetic strategy would likely involve the reaction of a 2-amino-5-bromo-1,3,4-thiadiazole with a 3-halobutan-2-one.

Gcluster_0Starting Materialscluster_1Reactioncluster_2Product2_amino_5_bromo_thiadiazole2-Amino-5-bromo-1,3,4-thiadiazoleCyclocondensationCyclocondensation2_amino_5_bromo_thiadiazole->Cyclocondensation3_halobutan_2_one3-Halobutan-2-one (e.g., 3-bromobutan-2-one)3_halobutan_2_one->CyclocondensationProduct2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazoleCyclocondensation->ProductReflux in a suitable solvent (e.g., ethanol)Gcluster_0Preparationcluster_1Assay Setupcluster_2Incubationcluster_3Result AnalysisInoculumPrepare Microbial InoculumInoculateInoculate Microtiter Plate WellsInoculum->InoculateCompoundPrepare Serial Dilutions of Test CompoundCompound->InoculateIncubateIncubate at Appropriate Temperature and DurationInoculate->IncubateObserveVisually Observe for Growth InhibitionIncubate->ObserveMICDetermine Minimum Inhibitory Concentration (MIC)Observe->MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity

The imidazo[2,1-b]t[1][2]hiadiazole scaffold has emerged as a promising framework for the development of novel anticancer agents. [2][7][8][9][10][11]Various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. [2] The introduction of a bromine atom at various positions of the imidazo[2,1-b]t[1][2]hiadiazole ring system has been shown to be beneficial for anticancer activity. For instance, a derivative with a bromo substituent at the 5-position exhibited cytotoxic activity against the human T-cell leukemia cell line (CEM). [9]Another study on 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b]t[1][2]hiadiazole highlighted its ability to induce apoptosis. [10]These findings suggest that the presence of a bromine atom, including at the 2-position, could be a key determinant for the anticancer potential of these compounds. The methyl group at the 6-position may also contribute to the overall lipophilicity and cellular uptake of the molecule.

Potential Mechanisms of Action

While the precise mechanisms of action for 2-bromo-6-methyl derivatives are yet to be elucidated, related compounds from the imidazo[2,1-b]t[1][2]hiadiazole class have been shown to exert their anticancer effects through various pathways, including:

  • Induction of Apoptosis: Many imidazo[2,1-b]t[1][2]hiadiazole derivatives have been reported to induce programmed cell death in cancer cells. [10][11]* Cell Cycle Arrest: Some derivatives cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase. [7]* Inhibition of Tubulin Polymerization: Certain imidazo[2,1-b]t[1][2]hiadiazole-linked compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. [7]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines and determine its IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Test compound (2-Bromo-6-methylimidazo[2,1-b]t[1][2]hiadiazole derivative)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Data Summary

The following table summarizes the potential biological activities of 2-Bromo-6-methylimidazo[2,1-b]t[1][2]hiadiazole derivatives based on the analysis of related compounds.

Biological ActivityTarget Organisms/Cell LinesKey Structural Features Influencing ActivityPotential Mechanism of Action
Antimicrobial Staphylococcus aureus, Escherichia coliBromine at the 2-position, lipophilic substituentsDisruption of cell membrane integrity
Antifungal Candida albicansBromine at the 2-position, overall lipophilicityInhibition of essential fungal enzymes
Anticancer Various human cancer cell linesBromine substitution, nature of substituents at C-5 and C-6Induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization

Conclusion and Future Directions

The 2-Bromo-6-methylimidazo[2,1-b]t[1][2]hiadiazole scaffold holds considerable promise as a template for the design of novel therapeutic agents. Based on the extensive research on the broader class of imidazo[2,1-b]t[1][2]hiadiazoles, it is reasonable to hypothesize that these specific derivatives will exhibit significant antimicrobial and anticancer activities. The presence of the bromine atom is anticipated to be a key contributor to their biological potency.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of 2-bromo-6-methylimidazo[2,1-b]t[1][2]hiadiazole derivatives with further modifications at the 5-position. In-depth mechanistic studies will be crucial to elucidate their precise modes of action and to identify their specific molecular targets. Such investigations will pave the way for the rational design and development of new, potent drug candidates based on this versatile heterocyclic system.

References

  • Antimicrobial activity of 2-bromo- and 2,5-dibromo-6-P-bromophenyl imidazo[2,1-B]-[1][2]thiadiazoles derivatives. (2021). Vestnik Karagandinskogo universiteta. Seria himia, 102(2), 173-176.

  • Kumar, S., et al. (2016). Synthesis and pharmacological activity of imidazo[2,1-b]t[1][2]hiadiazole derivatives. Acta Poloniae Pharmaceutica, 73(4), 913-924.

  • Synthesis and Antitubercular Acitivity of New Imidazo [2,1-B] [1][2]Thiadiazole-Phenothiazine Derivatives. (2018). Lupine Publishers.

  • Lata, K., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5536-5547.
  • Bhat, K. S., et al. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b] [1][2]thiadiazole derivatives. Der Pharma Chemica, 6(1), 225-231.

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b]t[1][2]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(7), 1463-1475.

  • Karki, S. S., et al. (2016). SYNTHESIS OF IMIDAZO[2,1-b]T[1][2]HIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 73(4), 913-924.

  • Praveen, B. M., et al. (2023). Imidazo[2,1-b]t[1][2]hiadiazole: A Versatile Scaffold for Anticancer Research. SSRN.

  • Karki, S. S., et al. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b]t[1][2]hiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(20), 4854-4859.

  • Kamal, A., et al. (2015). Synthesis of imidazo[2,1-b]t[1][2]hiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Advances, 5(11), 7802-7817.

  • Alegaon, S. G., & Alagawadi, K. R. (2011). Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b]t[1][2]hiadiazole derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10.

Technical Review: Fused Thiadiazole Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazole moiety serves as a privileged scaffold in medicinal chemistry, functioning as a "bio-isostere" of pyrimidine and pyridazine rings. When fused with other heterocyclic systems—most notably imidazole, pyrimidine, and triazole—the resulting bicyclic frameworks exhibit enhanced lipophilicity, metabolic stability, and specific binding affinities for kinase domains and tubulin structures. This technical guide reviews the synthetic architectures, structure-activity relationships (SAR), and validated experimental protocols for fused thiadiazole heterocycles, with a primary focus on the imidazo[2,1-b][1,3,4]thiadiazole system as a potent anticancer pharmacophore.

Chemical Space & Structural Diversity

Fused thiadiazoles are classified based on the ring junction and the nature of the fused ring. The three most pharmacologically significant systems are:

Scaffold SystemStructure DescriptionPrimary Therapeutic FocusKey Mechanism
Imidazo[2,1-b][1,3,4]thiadiazole Imidazole ring fused to thiadiazole across the N3-C2 bond.[1]Oncology (Solid tumors)Tubulin polymerization inhibition; CDK inhibition.
[1,3,4]Thiadiazolo[3,2-a]pyrimidine Pyrimidine ring fused to thiadiazole.[2]Antimicrobial, InsecticidalDNA gyrase inhibition; Cell wall synthesis disruption.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Triazole ring fused to thiadiazole.[2][3]Oncology (Kinase inhibitors)c-Met kinase inhibition; Apoptosis induction.

Synthetic Architectures

The construction of these fused systems generally proceeds via the cyclization of a functionalized 1,3,4-thiadiazole precursor or, conversely, building the thiadiazole ring onto an existing heterocycle.

Diagram 1: General Synthetic Pathways

The following diagram illustrates the divergent synthetic routes to access the three primary fused scaffolds from a common 2-amino-1,3,4-thiadiazole precursor.

SyntheticPathways Precursor 2-Amino-1,3,4-thiadiazole Reagent1 α-Halo Ketones (Ethanol, Reflux) Precursor->Reagent1 Reagent2 β-Dicarbonyls (e.g., Ethyl acetoacetate) Precursor->Reagent2 Reagent3 CS2 / Hydrazine (Cyclization) Precursor->Reagent3 Product1 Imidazo[2,1-b][1,3,4]thiadiazole (Anticancer Scaffold) Reagent1->Product1 Cyclocondensation Product2 [1,3,4]Thiadiazolo[3,2-a]pyrimidine (Antimicrobial Scaffold) Reagent2->Product2 Cyclodehydration Product3 Triazolo[3,4-b][1,3,4]thiadiazole (Kinase Inhibitor) Reagent3->Product3 Ring Fusion

Caption: Divergent synthesis of fused thiadiazole scaffolds from the 2-amino-1,3,4-thiadiazole core.

Validated Synthetic Protocol: Imidazo[2,1-b][1,3,4]thiadiazole[1][4][5][6][7]

To ensure reproducibility, the following protocol details the synthesis of 6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole . This method relies on the Hantzsch-type condensation, a robust reaction with high atom economy.

Phase 1: Reagents & Setup
  • Precursor: 2-Amino-1,3,4-thiadiazole (10 mmol, 1.01 g)

  • Electrophile: 2-Bromo-4'-chloroacetophenone (10 mmol, 2.33 g)

  • Solvent: Anhydrous Ethanol (50 mL)

  • Base (Workup): Sodium Carbonate (Na₂CO₃) saturated solution

  • Equipment: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.

Phase 2: Step-by-Step Procedure
  • Dissolution: In the round-bottom flask, dissolve 10 mmol of 2-amino-1,3,4-thiadiazole in 50 mL of anhydrous ethanol. Ensure complete dissolution by stirring at room temperature.

  • Addition: Add 10 mmol of 2-bromo-4'-chloroacetophenone to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with continuous stirring for 8–12 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine spot should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. A solid hydrobromide salt will precipitate.

  • Filtration: Filter the solid precipitate and wash with cold ethanol (2 x 10 mL).

  • Neutralization (Critical): Suspend the hydrobromide salt in 20 mL of water. Slowly add saturated Na₂CO₃ solution while stirring until the pH reaches ~8–9. This liberates the free base.[4]

  • Isolation: Filter the resulting free base, wash with copious amounts of water to remove inorganic salts, and dry.

  • Purification: Recrystallize from Ethanol/DMF (9:1 ratio) to obtain pure crystals.

Phase 3: Characterization Criteria
  • Melting Point: Expect sharp melting point >200°C.

  • IR Spectrum: Absence of C=O stretch (ketone) and NH₂ stretch (amine). Appearance of C=N stretch (~1590 cm⁻¹).[5]

  • ¹H NMR (DMSO-d₆): Characteristic singlet for the imidazole proton (H-5) around δ 8.2–8.8 ppm.

Medicinal Chemistry & SAR

The biological activity of imidazo[2,1-b][1,3,4]thiadiazoles is tightly governed by substituents at positions C-2 (thiadiazole ring) and C-6 (imidazole ring).

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram maps the functional group modifications to their observed biological effects.

SAR_Logic Core Imidazo[2,1-b][1,3,4]thiadiazole Scaffold PosC2 Position C-2 (Thiadiazole Ring) Core->PosC2 PosC6 Position C-6 (Imidazole Ring) Core->PosC6 PosC5 Position C-5 (Bridgehead Vicinity) Core->PosC5 ModC2_1 Aryl / Heteroaryl Groups (e.g., 4-F-Phenyl) PosC2->ModC2_1 ModC2_2 Sulfonamide / Thiol PosC2->ModC2_2 ModC6_1 Electron-Withdrawing Aryl (e.g., 4-Cl, 4-NO2) PosC6->ModC6_1 ModC5_1 Mannich Bases / Halogens PosC5->ModC5_1 EffectC2_1 Increases Lipophilicity & c-Met Kinase Affinity ModC2_1->EffectC2_1 EffectC2_2 Enhances Carbonic Anhydrase Inhibition ModC2_2->EffectC2_2 EffectC6_1 Critical for Cytotoxicity (Tubulin Binding) ModC6_1->EffectC6_1 EffectC5_1 Modulates Solubility & Bioavailability ModC5_1->EffectC5_1

Caption: SAR map detailing the impact of substituent placement on pharmacological outcomes.

Key Mechanistic Insights
  • Anticancer (Tubulin Targeting): Analogues with bulky, electron-withdrawing groups at C-6 (e.g., 4-chlorophenyl, naphthyl) mimic the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and arresting the cell cycle at the G2/M phase.

  • Kinase Inhibition: The planar bicyclic system fits into the ATP-binding pocket of kinases like c-Met and FAK . Hydrogen bonding interactions via N-4 and N-7 are critical for this binding mode.

Biological Validation Protocol: MTT Cytotoxicity Assay

To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for high-throughput screening.

Protocol Parameters
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6][7]

  • Control: Doxorubicin or Combretastatin A-4 (positive control); DMSO (vehicle control).

Workflow
  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL of media. Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.
    
  • Treatment: Prepare serial dilutions of the test compound in DMSO (ensure final DMSO concentration < 0.1%). Add 100 µL of drug solution to wells. Incubate for 48 or 72 hours .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression analysis.
    

Future Perspectives

The field of fused thiadiazoles is evolving from simple cytotoxic agents to targeted therapeutics.

  • PROTACs: Integration of the imidazo[2,1-b]thiadiazole scaffold as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins.

  • Green Chemistry: Shift towards microwave-assisted synthesis and ionic liquid-mediated cyclizations to improve yields and reduce volatile organic solvent waste.

  • Multitargeting: Design of "hybrid" molecules connecting thiadiazoles with quinolines or artemisinin to tackle drug-resistant bacterial strains (MRSA).

References

  • Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Acta Poloniae Pharmaceutica.

  • Imidazo[2,1-b][1,3,4]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery. Mini-Reviews in Medicinal Chemistry.

  • Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors. European Journal of Medicinal Chemistry.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck / Sigma-Aldrich Technical Library.

  • 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent staphylococcal biofilm inhibitors. European Journal of Medicinal Chemistry.

Sources

History and development of imidazo[2,1-b][1,3,4]thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Cyclocondensation to C-H Functionalization

Executive Summary

The imidazo[2,1-b][1,3,4]thiadiazole scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere to the imidazo[2,1-b]thiazole system (e.g., Levamisole). Its planar, fused bicyclic architecture offers a rigid framework for displaying pharmacophores, leading to potent anticancer, antitubercular, and antimicrobial agents.

This technical guide dissects the synthetic evolution of this scaffold. We move beyond basic textbook descriptions to analyze the regiochemical drivers of the classical Hantzsch-type condensation, the process intensification offered by microwave-assisted protocols, and the late-stage functionalization enabled by transition-metal-catalyzed C-H activation.

Structural Significance & Pharmacophore Analysis[1][2][3]

The core structure is a 5,5-fused system comprising a 1,3,4-thiadiazole ring fused to an imidazole ring. The bridgehead nitrogen (N4) is crucial for the system's aromaticity and planarity.

  • Bioisosterism: The sulfur atom at position 1 and the nitrogen atoms at positions 3 and 4 create a unique electronic landscape that mimics purines and other biologically essential heterocycles.

  • Binding Affinity: The rigid coplanar arrangement allows for strong

    
    -
    
    
    
    stacking interactions with biological targets (e.g., DNA intercalation or kinase ATP-binding pockets).
The Classical Foundation: Hantzsch-Type Condensation

The most robust route to this scaffold remains the cyclocondensation of 2-amino-1,3,4-thiadiazoles with


-haloketones  (typically phenacyl bromides).
2.1 Mechanistic Causality (The N3 vs. Exocyclic Amine Debate)

A common point of confusion in this synthesis is the regioselectivity of the initial alkylation.

  • The Reactants: 2-amino-1,3,4-thiadiazole is an ambident nucleophile.[1]

  • The Pathway: Experimental evidence and crystallographic studies confirm that the ring nitrogen (N3) is more nucleophilic than the exocyclic amine.

  • The Sequence:

    • Nucleophilic Attack: The endocyclic N3 attacks the

      
      -carbon of the haloketone, displacing the halide.
      
    • Intermediate Formation: This forms a stable 2-imino-3-phenacyl-1,3,4-thiadiazoline hydrobromide salt.

    • Cyclodehydration: Under reflux (often requiring a base to neutralize the HBr), the exocyclic imine nitrogen attacks the carbonyl carbon, followed by the loss of water to aromatize the imidazole ring.

2.2 Visualization: Reaction Mechanism

The following diagram details the electron flow and intermediate states.

ReactionMechanism Reactants 2-Amino-1,3,4-thiadiazole + α-Haloketone Transition Nucleophilic Attack (Endocyclic N3) Reactants->Transition SN2 Displacement Intermediate Intermediate Salt (2-imino-3-phenacyl...) Transition->Intermediate Stable Salt Formation Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization -H2O, Reflux Product Imidazo[2,1-b][1,3,4]thiadiazole (Fused System) Cyclization->Product Aromatization

Figure 1: Step-wise mechanism showing the critical N3-alkylation followed by ring closure.

2.3 Validated Protocol: Classical Reflux

Use this protocol for scaling up gram-quantities where time is not the limiting factor.

Reagents:

  • 2-Amino-5-substituted-1,3,4-thiadiazole (1.0 equiv)

  • Substituted Phenacyl Bromide (1.0 equiv)

  • Solvent: Anhydrous Ethanol (or 1,4-Dioxane for higher boiling point)

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the 2-aminothiadiazole derivative in 50 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the phenacyl bromide. Note: The reaction is often exothermic; add slowly if working on >10g scale.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
    
    • Checkpoint: If a precipitate forms early, it may be the hydrobromide salt. Do not stop; this is the intermediate.

  • Neutralization: If the intermediate salt is stable, the reaction may stall. Add anhydrous

    
     (0.5 equiv) to scavenge the HBr and drive the dehydration.
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/DMF mixtures to yield the pure fused product.

Modern Efficiency: Green & Microwave Approaches

Conventional reflux often suffers from long reaction times (10+ hours) and harsh solvents. Modern drug discovery workflows demand higher throughput.

3.1 Microwave-Assisted Synthesis in PEG-400

Polyethylene Glycol 400 (PEG-400) acts as a green, non-volatile solvent and a phase transfer catalyst, enhancing the nucleophilicity of the thiadiazole.

Comparative Data: Classical vs. Modern

ParameterClassical Reflux (EtOH)Microwave (PEG-400)
Temperature


(Irradiation)
Time 8 – 12 Hours5 – 10 Minutes
Catalyst None/Base requiredNone (Self-promoted)
Yield 65 – 75%88 – 95%
Work-up Ice quench + RecrystallizationSimple extraction
3.2 Protocol: Microwave Irradiation[2]
  • Mix 1.0 mmol of amine and 1.0 mmol of

    
    -haloketone in 2 mL of PEG-400.
    
  • Irradiate at 180 W (approx.

    
    ) for 6 minutes.
    
  • Cool and add 10 mL of cold water.

  • Filter the solid product. Purity is often sufficient for biological screening without column chromatography.

Advanced Functionalization: C-H Activation

Once the core scaffold is built, diversifying the structure usually requires pre-functionalized starting materials. However, modern C-H activation allows for Late-Stage Functionalization (LSF) , particularly at the C-5 position of the imidazole ring.

4.1 Regioselectivity of C-H Activation

The C-5 proton (on the imidazole ring) is the most acidic and electron-rich site suitable for electrophilic palladation.

  • Catalyst System:

    
     / 
    
    
    
    or
    
    
    .
  • Coupling Partner: Aryl iodides or bromides.[3]

  • Mechanism: Concerted Metalation-Deprotonation (CMD).[2][3][4]

4.2 Workflow: Pd-Catalyzed C-5 Arylation

This method allows you to install complex aryl groups after the bicyclic core is synthesized.

CHActivation Scaffold Imidazo[2,1-b][1,3,4]thiadiazole (Unsubstituted C-5) Conditions Pd(OAc)2 (5 mol%) Ag2CO3 (Oxidant/Base) 1,4-Dioxane, 100°C Scaffold->Conditions Cycle Catalytic Cycle: 1. Oxidative Addition (Ar-X) 2. CMD (C-5 Activation) 3. Reductive Elimination Conditions->Cycle Initiation Product C-5 Arylated Product Cycle->Product Yield: 70-85%

Figure 2: Late-stage C-H arylation strategy for library diversification.

References
  • Classical Synthesis & Mechanism

    • Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole deriv
    • Source: Acta Poloniae Pharmaceutica (2008).
  • Microwave-Assisted Green Synthesis

    • Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives. (Note: Protocol transferable to thiadiazoles).[2][3][4][5]

    • Source: Research on Chemical Intermedi
    • [6]

  • Regioselectivity Studies

    • Regiospecific Alkylation of 5-Substituted 2-Acylamino-1,3,4-thiadiazoles.
    • Source: Heterocycles (2001).
  • C-H Activation Strategies

    • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides.
    • Source: Organic & Biomolecular Chemistry (2014).[4]

  • Biological Applications

    • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles.
    • Source: Molecules (2011).[7]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-6-methylimidazo[2,1-b]thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Scaffold

The imidazo[2,1-b]thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused ring system is of significant interest due to its diverse pharmacological activities, including potential applications as antimicrobial, anti-inflammatory, and anticancer agents. The strategic introduction of various substituents onto this core structure allows for the fine-tuning of its biological and physicochemical properties.

This application note provides a detailed, field-proven protocol for the synthesis of 5-bromo-6-methylimidazo[2,1-b]thiadiazole derivatives. The procedure begins with the cyclocondensation of 2-amino-5-methyl-1,3,4-thiadiazole with an α-haloketone to form the core scaffold, followed by electrophilic bromination. We will delve into the causality behind experimental choices, provide a self-validating protocol through rigorous characterization, and ground all claims in authoritative references.

Reaction Scheme and Mechanism

The synthesis is a two-step process. First, a Hantzsch-type reaction occurs between 2-amino-5-methyl-1,3,4-thiadiazole and 2-bromoacetophenone to yield the 6-methyl-2-phenylimidazo[2,1-b]thiadiazole intermediate. This is followed by a regioselective electrophilic bromination at the C5 position of the imidazole ring.

Step 1: Cyclocondensation Reaction The initial step involves the nucleophilic attack of the endocyclic nitrogen of the thiadiazole ring on the α-carbon of 2-bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[2,1-b]thiadiazole ring system. Ethanol is a common solvent for this reaction as it effectively dissolves the starting materials and facilitates the reaction upon heating.

Step 2: Electrophilic Bromination The second step is the bromination of the synthesized intermediate. The imidazole ring is electron-rich and susceptible to electrophilic substitution. The C5 position is particularly activated for this reaction. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose as it provides a source of electrophilic bromine in a controlled manner. Acetic acid is an ideal solvent for this step as it protonates the nitrogen atoms, further activating the ring system towards electrophilic attack, and readily dissolves the intermediate and NBS.

Visualizing the Synthetic Workflow

The following diagram outlines the logical progression from starting materials to the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination A 2-Amino-5-methyl-1,3,4-thiadiazole D Reflux A->D B 2-Bromoacetophenone B->D C Ethanol (Solvent) C->D E 6-Methyl-2-phenylimidazo[2,1-b][1,3,4]thiadiazole D->E F N-Bromosuccinimide (NBS) H Stirring at Room Temp E->H F->H G Acetic Acid (Solvent) G->H I 5-Bromo-6-methyl-2-phenylimidazo[2,1-b][1,3,4]thiadiazole H->I

Caption: Synthetic workflow for 5-bromo-6-methyl-2-phenylimidazo[2,1-b]thiadiazole.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt.SupplierNotes
2-Amino-5-methyl-1,3,4-thiadiazole108-33-8115.15 g/mol Sigma-AldrichPurity ≥ 98%
2-Bromoacetophenone70-11-1199.04 g/mol Sigma-AldrichLachrymator, handle in a fume hood.
Ethanol (Absolute)64-17-546.07 g/mol Fisher Sci.Anhydrous grade.
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol Sigma-AldrichLight-sensitive, store in a dark container.
Acetic Acid (Glacial)64-19-760.05 g/mol Fisher Sci.Corrosive.
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Sigma-AldrichFor neutralization.
Ethyl Acetate141-78-688.11 g/mol Fisher Sci.For extraction and chromatography.
Hexane110-54-386.18 g/mol Fisher Sci.For chromatography.
Step-by-Step Synthesis

Step 1: Synthesis of 6-Methyl-2-phenylimidazo[2,1-b]thiadiazole

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methyl-1,3,4-thiadiazole (5.75 g, 50 mmol).

  • Add 100 mL of absolute ethanol to the flask and stir until the solid is partially dissolved.

  • In a fume hood, carefully add 2-bromoacetophenone (9.95 g, 50 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After completion, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-phenylimidazo[2,1-b]thiadiazole as a crystalline solid.

Step 2: Synthesis of 5-Bromo-6-methyl-2-phenylimidazo[2,1-b]thiadiazole

  • In a 100 mL round-bottom flask, dissolve the intermediate from Step 1 (4.30 g, 20 mmol) in 40 mL of glacial acetic acid.

  • To this solution, add N-Bromosuccinimide (NBS) (3.74 g, 21 mmol) portion-wise over 10 minutes while stirring. The addition of NBS should be done carefully to control any potential exotherm.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Neutralize the mixture carefully by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure title compound.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results for 5-Bromo-6-methyl-2-phenylimidazo[2,1-b]thiadiazole
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.7 (s, 3H, CH₃), ~7.3-7.5 (m, 3H, Ar-H), ~7.9-8.1 (m, 2H, Ar-H). The characteristic singlet for the C5-H of the intermediate (around 8.0 ppm) will be absent.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~16 (CH₃), ~95 (C-Br), ~115-160 (aromatic and heterocyclic carbons).
Mass Spec. (ESI+)Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₈BrN₄S).
FT-IR (KBr, cm⁻¹)Characteristic peaks for C=N, C-S, and aromatic C-H stretching.
Melting Point A sharp melting point should be observed for the purified product.
Yield The expected overall yield for the two-step synthesis is typically in the range of 60-75%.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

  • 2-Bromoacetophenone: This compound is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • N-Bromosuccinimide (NBS): NBS is an irritant and is light-sensitive. Handle in a fume hood and store in a dark, dry place.

  • Glacial Acetic Acid: This is a corrosive liquid. Handle with care to avoid skin and eye burns.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2001). Synthesis and potential antineoplastic activity of imidazo[2,1-b]thiadiazole derivatives. European journal of medicinal chemistry, 36(9), 743–746. Available at: [Link]

  • Hassan, S. Y. (2013). Imidazothiadiazoles and their bioisosteric analogues: A review on their synthetic strategies and biological activities. Journal of Chemistry, 2013, 1–18. Available at: [Link]

  • Priya, G., & Kumar, A. (2018). N-Bromosuccinimide (NBS): A versatile reagent in organic synthesis. RSC advances, 8(52), 29759–29792. Available at: [Link]

Palladium-catalyzed cross-coupling reactions of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Advanced Palladium-Catalyzed Functionalization of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Abstract

This application note details the strategic functionalization of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole , a privileged bicyclic scaffold in drug discovery. While the imidazo[2,1-b][1,3,4]thiadiazole core is widely recognized for its anticancer (tubulin polymerization inhibition), antitubercular, and antimicrobial properties, the C-2 position (thiadiazole ring) offers a unique vector for structure-activity relationship (SAR) expansion compared to the more commonly functionalized C-5 position. This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, specifically tailored to overcome the electronic deactivation and catalyst poisoning potential inherent to this sulfur-rich heterocycle.

Part 1: The Scaffold & Reactivity Profile

Structural Analysis

The imidazo[2,1-b][1,3,4]thiadiazole system is a fused 5,5-bicyclic heterocycle.[1] The numbering convention is critical for synthetic planning:

  • Position 2: Located on the [1,3,4]thiadiazole ring.[2][3][4][5][6][7] This carbon is flanked by a sulfur atom and a nitrogen atom, making the C-Br bond highly polarized and electron-deficient. It mimics the reactivity of 2-halopyridines or 2-halothiazoles.

  • Position 6: Occupied by a methyl group in this specific substrate, providing steric bulk that may influence catalyst approach but primarily serves to block metabolic oxidation at this site.

  • Electronic Context: The bridgehead nitrogen (N4) donates electron density into the imidazole ring (making C-5 nucleophilic), but the thiadiazole ring remains electron-poor. Consequently, the 2-Bromo substituent undergoes oxidative addition with Pd(0) rapidly, often faster than aryl bromides, but the presence of sulfur (S1) presents a risk of catalyst coordination (poisoning).

Mechanistic Considerations for Pd-Catalysis
  • Oxidative Addition: Facile due to the electron-deficient nature of the thiadiazole ring.

  • Transmetallation: The rate-determining step in many heteroaryl couplings. Boronic acids (Suzuki) require activation by strong bases, but the thiadiazole ring is sensitive to ring-opening under harsh basic conditions.

  • Catalyst Selection: To prevent S-coordination to the Palladium center, phosphine ligands with high steric demand (e.g., Xantphos, SPhos) or bidentate ligands (e.g., dppf) are preferred over simple PPh3.

Part 2: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of 2-Aryl/Heteroaryl derivatives.

Rationale: This protocol utilizes a mild base system to prevent thiadiazole ring degradation while ensuring efficient transmetallation. Pd(dppf)Cl2 is chosen for its resistance to sulfur poisoning and stability in aqueous media.

Reagents & Materials:

  • Substrate: 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered boronic acids)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC (ensure mobile phase contains 1% Et3N if streaking occurs).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. Note: These derivatives are often fluorescent on TLC plates.

Optimization Table: Base & Solvent Effects

EntrySolvent SystemBaseTemp (°C)Yield (%)Notes
1DMFK2CO310045Significant homocoupling observed.
2Toluene/EtOH/H2ONa2CO38068Slow conversion.
3Dioxane/H2O (4:1) Cs2CO3 85 92 Optimal conditions.
4THF (anhydrous)K3PO47030Incomplete; water is essential for boronate activation.
Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of alkyne linkers for conjugation or "click" chemistry handles.

Rationale: The electron-deficient C-2 position allows for efficient coupling with terminal alkynes. However, copper co-catalysis (CuI) can sometimes lead to Glaser homocoupling of the alkyne. A copper-free variant is possible but slower; the standard Pd/Cu method is preferred with strict anaerobic control.

Reagents:

  • Substrate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base/Solvent: Et3N (used as solvent and base) or DMF/Et3N (3:1)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube under vacuum. Cool under Argon.

  • Loading: Add substrate, Pd catalyst, and CuI.

  • Solvation: Add degassed Et3N (and DMF if solubility is an issue).

  • Addition: Add the terminal alkyne via syringe.

  • Execution: Stir at RT for 30 mins, then heat to 60°C if conversion is slow.

    • Critical: High temperatures (>80°C) with CuI can cause degradation of the thiadiazole ring. Keep mild.

  • Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd/Cu before chromatography.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 2-Amino derivatives (common pharmacophore).[8]

Rationale: Nucleophilic aromatic substitution (SNAr) is possible at C-2 but often requires forcing conditions. Buchwald-Hartwig allows for milder coupling with a broader range of amines. Xantphos is the ligand of choice here due to its wide bite angle, which facilitates the reductive elimination of the C-N bond and stabilizes the Pd center against the sulfur heteroatoms.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (Primary or Secondary) (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv - use with caution, ester sensitive)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in the solvent and stir for 10 mins to form the active catalyst species (solution turns from purple to yellow/orange).

  • Substrate Addition: Add the bromide substrate, amine, and base to the catalyst solution.

  • Heating: Seal and heat to 100°C overnight.

  • Filtration: Filter through a Celite pad to remove inorganic salts and palladium black.

  • Purification: The products are often basic; use amine-functionalized silica or add 1% Et3N to the eluent.

Part 3: Visualizing the Chemistry

Mechanistic Pathway (Catalytic Cycle)

The following diagram illustrates the catalytic cycle specific to the thiadiazole scaffold, highlighting the critical oxidative addition at C-2 and the risk of sulfur coordination.

G Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fast at C-2) Pd0->OxAdd + Substrate (R-Br) PdII_Complex Pd(II) Intermediate [L2Pd(Ar)Br] OxAdd->PdII_Complex TransMet Transmetallation / Ligand Exchange PdII_Complex->TransMet + Activated Nucleophile Poison RISK: Sulfur Coordination (Catalyst Deactivation) PdII_Complex->Poison If Ligand too small Base_Act Base Activation (Boronate/Amine) Base_Act->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Figure 1. Palladium catalytic cycle for 2-bromoimidazo[2,1-b][1,3,4]thiadiazole. Note the competing pathway for catalyst poisoning by the thiadiazole sulfur.

Reaction Optimization Workflow

Use this logic tree when initial yields are low (<40%).

Optimization Start Initial Reaction (Low Yield?) CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Dehalogenation (H-Substituted) CheckTLC->Result2 Result3 Complex Mixture (Decomposition) CheckTLC->Result3 Sol1 Increase Temp OR Change Ligand (Try SPhos/Xantphos) Result1->Sol1 Sol2 Use Anhydrous Solvent Switch to Buchwald G3 Result2->Sol2 Sol3 Lower Temp Milder Base (K3PO4) Remove Cu (if Sonogashira) Result3->Sol3

Caption: Figure 2. Troubleshooting logic for optimizing cross-coupling yields on the imidazothiadiazole scaffold.

References

  • Kamal, A., et al. (2014).[6] Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(7), 1463-1475.

  • Copin, C., et al. (2015).[2] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series.[2][4][9] European Journal of Organic Chemistry, 2015(31), 6932-6942.

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel imidazo[2,1-b][1,3,4]thiadiazole derivatives. Chemistry of Heterocyclic Compounds, 51, 663–669.

  • Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-6-methylimidazo[2,1-b]thiadiazole Intermediates

Technical Support Center: Purification of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole Intermediates

Welcome to the technical support guide for the purification of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole and its synthetic intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic scaffold. The imidazo[2,1-b][1][2][3]thiadiazole core is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5][6]

This guide provides field-proven insights and step-by-step protocols in a direct question-and-answer format to help you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole intermediates.

Q1: What are the common impurities I should expect during the synthesis of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole?

The synthesis of the target compound typically involves the cyclocondensation of a 2-amino-5-methyl-1,3,4-thiadiazole intermediate with a bromo-acetyl derivative, followed by bromination, or by reacting 2-amino-5-methyl-1,3,4-thiadiazole with a brominating agent and another reactant.[3][7] Consequently, the primary impurities are often:

  • Unreacted Starting Materials: Residual 2-amino-5-methyl-1,3,4-thiadiazole and the corresponding α-halocarbonyl compound used in the cyclization.

  • Over-brominated or Isomeric Products: Depending on the bromination conditions (e.g., using N-bromosuccinimide or Br2), you may encounter products with bromine at different positions or multiple bromine additions.[8]

  • Hydrolyzed Reagents: The α-halocarbonyl reagents can be susceptible to hydrolysis, leading to corresponding ketone or acid byproducts.

  • Polymerization Products: Under harsh reaction conditions (e.g., excessive heat), heterocyclic compounds can sometimes form tars or polymeric materials.[9]

  • Succinimide: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a major byproduct that needs to be removed.[8]

Q2: What is the most straightforward first-pass purification method for my crude product?

For solid materials with reasonable initial purity (e.g., >80% as estimated by TLC or 1H NMR), recrystallization is the most efficient and scalable first-pass purification technique.[10] It leverages differences in solubility between your target compound and impurities at varying temperatures.[11] If the crude product is an oil or a complex mixture with multiple spots on TLC, column chromatography is the more appropriate starting point.

Q3: How do I select an optimal solvent system for recrystallization?

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[11]

  • Low solubility at low temperatures: The compound should precipitate or crystallize out of the solution upon cooling, allowing for high recovery.[10]

  • Favorable impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[11]

A good practice is to perform a small-scale solvent screen using solvents like ethanol, isopropanol, or acetone, as these are often effective for imidazothiadiazole derivatives.[3]

Q4: When is column chromatography the necessary choice over recrystallization?

You should opt for column chromatography under the following circumstances:

  • Low Initial Purity: When the crude material contains significant amounts of multiple impurities.

  • Similar Solubility Profiles: If key impurities have solubility characteristics very similar to the desired product, making separation by recrystallization ineffective.

  • Oily or Non-crystalline Products: When the target compound does not solidify or "oils out" from every tested recrystallization solvent.[1]

  • Separation of Isomers: For separating constitutional isomers or other closely related structures that are difficult to resolve by crystallization.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My product "oils out" during recrystallization instead of forming crystals.

Possible Cause: This common issue, known as oiling out, typically occurs when the solution is supersaturated or cools too quickly, causing the compound to come out of solution as a liquid phase rather than forming a crystal lattice.[1] The presence of impurities can also disrupt crystallization.

Solutions:

  • Re-heat and Dilute: Heat the solution back to boiling and add more hot solvent incrementally until the oil fully redissolves.[1]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool or a towel if necessary, before moving it to an ice bath. Rapid cooling favors precipitation over crystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[1]

  • Pre-purification: If impurities are suspected, perform a quick "plug" filtration through a short column of silica gel to remove polar baseline impurities before attempting recrystallization again.

Problem 2: Column chromatography gives poor separation between my target compound and an impurity.

Possible Cause: The chosen eluent system does not have the right polarity to effectively differentiate between the compounds on the stationary phase, or the column may be overloaded.[1][2]

Solutions:

  • Optimize the Mobile Phase with TLC: Before running a column, systematically test different solvent systems using Thin Layer Chromatography (TLC). The ideal system should provide a clear separation between the spots with an Rf value for your target compound between 0.25 and 0.40.

  • Change Solvent Selectivity: If adjusting the ratio of a hexane/ethyl acetate system is ineffective, switch to a solvent system with different chemical properties, such as dichloromethane/methanol. This can alter the interactions with the silica gel and improve separation.[1]

  • Use a Gradient Elution: Instead of an isocratic (constant solvent mixture) system, use a gradient elution. Start with a low-polarity mobile phase and gradually increase the polarity. This helps to separate compounds with close Rf values by sharpening the elution bands.[2]

  • Reduce Sample Load: The amount of crude material should generally not exceed 1-5% of the mass of the silica gel. Overloading leads to broad, overlapping bands.[1]

Workflow for Optimizing Column Chromatography

startPoor Separation Observedcheck_rfCheck TLC Rf of Targetstart->check_rfrf_okRf is 0.25-0.40check_rf->rf_okYesrf_badRf is too high/lowcheck_rf->rf_badNocheck_loadColumn Overloaded?rf_ok->check_loadadjust_polarityAdjust Solvent Ratio(e.g., more or less polar)rf_bad->adjust_polarityre_tlcRun new TLCadjust_polarity->re_tlcre_tlc->check_rfrun_gradientImplement Gradient Elutionre_tlc->run_gradientload_okNocheck_load->load_okload_badYescheck_load->load_badchange_solventsChange Solvent System(e.g., Hex/EtOAc to DCM/MeOH)load_ok->change_solventsreduce_loadReduce Sample Load(<5% of silica mass)load_bad->reduce_loadendImproved Separationreduce_load->endchange_solvents->re_tlcchange_solvents->run_gradientrun_gradient->end

Caption: Troubleshooting workflow for poor column chromatography separation.

Problem 3: My brominated compound streaks badly on TLC plates and columns (tailing).

Possible Cause: The basic nitrogen atoms within the imidazo[2,1-b][1][2][3]thiadiazole ring system can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to "streak" or "tail" rather than eluting as a tight band.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase. This deactivates the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., 100 mL of 50:50 Hex/EtOAc + 1 mL TEA).

    • Ammonia: For more polar systems (e.g., DCM/Methanol), using a 7N solution of ammonia in methanol as the polar component can be very effective.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.[12]

Problem 4: My final product yield is low after purification.

Possible Cause: Low yields can result from suboptimal reaction conditions, product decomposition during workup, or material loss during purification steps.[9]

Solutions:

  • Reaction Optimization: Ensure the reaction has gone to completion by monitoring with TLC. Suboptimal conditions like incorrect temperature or reaction time are common culprits for low conversion.[9]

  • Workup Procedure Review: After quenching the reaction, ensure the pH is properly neutralized (e.g., with NaHCO3) before extraction, as some heterocyclic salts may have high aqueous solubility.[13] If an emulsion forms during extraction, adding brine can help break it.[1]

  • Recrystallization Loss:

    • Excess Solvent: Using too much solvent to dissolve the crude product will result in significant material loss in the mother liquor. Use the absolute minimum amount of hot solvent required.[1]

    • Premature Crystallization: Ensure the product doesn't crystallize in the funnel during a hot filtration step. Use a pre-heated funnel.

    • Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without redissolving the product.[10]

  • Column Chromatography Loss: Material can be irreversibly adsorbed onto the silica gel, especially if the compound is unstable on silica. Running a small test column first can help diagnose this issue.

General Purification Strategy Selection

Caption: A decision-making workflow for purifying imidazothiadiazole intermediates.

Data Summary Table

The following table provides general guidelines for selecting a purification method based on typical outcomes.

Purification MethodTypical Yield RangeFinal Purity AchievableBest Suited ForKey Consideration
Recrystallization 80-95%[2]>99%[2]Final purification of solids that are already >80% pure.Finding a suitable solvent is critical for success.[11]
Column Chromatography 50-80%[2]>95%[2]Complex mixtures, oily products, or separation of isomers.Can be time-consuming and uses large solvent volumes.[2]
Acid-Base Extraction Variable>90%[2]Removing acidic or basic impurities from a neutral product.Compound must be stable to pH changes.
Preparative HPLC 60-90%>99%Difficult separations or isolating very minor components.Limited by scale; requires specialized equipment.[12]
References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Der Pharma Chemica. (2012). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives.

  • Heterocyclic Letters. (2016). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ChemHelp ASAP. (2021).
  • PMC. (2025).
  • MDPI. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles.
  • PubMed. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors.

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (n.d.).

  • ResearchGate. (2025).
  • ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?.
  • SIELC Technologies. (n.d.). Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column.

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR spectral analysis of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole . It focuses on distinguishing this specific regioisomer from its common synthetic byproducts and analogs, particularly the 5-bromo derivative, using 1H and 13C NMR.

Executive Summary: The Regioisomer Challenge

In the development of imidazo[2,1-b][1,3,4]thiadiazole scaffolds for anticancer and antimicrobial applications, confirming the position of the halogen substituent is critical.[1] The target molecule, 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (CAS 230637-04-4), is frequently confused with its 5-bromo isomer due to synthetic ambiguity.

  • The Target (2-Bromo): Result of cyclizing 2-amino-5-bromo-1,3,4-thiadiazole with chloroacetone.

  • The Impurity/Isomer (5-Bromo): Result of electrophilic bromination of the parent scaffold 6-methylimidazo[2,1-b][1,3,4]thiadiazole.[1]

This guide provides the definitive NMR signatures to distinguish these two isomers, ensuring structural integrity in your drug discovery pipeline.

Synthetic Causality & Isomer Logic

To interpret the NMR correctly, one must understand the origin of the protons.[1] The presence or absence of the H-5 proton (on the imidazole ring) is the primary diagnostic filter.[1]

Pathway Visualization

G Start1 2-Amino-5-bromo- 1,3,4-thiadiazole Reagent1 + Chloroacetone Target TARGET: 2-Bromo-6-methyl- imidazo[2,1-b]thiadiazole Start1->Target Cyclization (Retains Br at C-2) Start2 2-Amino-1,3,4- thiadiazole Step2 Parent Scaffold: 6-Methylimidazo[2,1-b] thiadiazole Start2->Step2 Cyclization Reagent2 + Br2 (Electrophilic Sub.) Isomer ISOMER: 5-Bromo-6-methyl- imidazo[2,1-b]thiadiazole Step2->Isomer Bromination at C-5 (H-5 Lost)

Figure 1: Synthetic pathways determining the regiochemistry. The target molecule retains the H-5 proton, whereas the 5-bromo isomer loses it.

1H NMR Analysis: The Diagnostic H-5 Singlet

The most reliable method to confirm the 2-bromo structure is the detection of the imidazole ring proton at position 5.[1]

Spectral Comparison: Target vs. 5-Bromo Isomer
FeatureTarget: 2-Bromo-6-methyl... Isomer: 5-Bromo-6-methyl... Causality/Explanation
H-5 (Imidazole) Singlet, δ 7.80 – 8.20 ppm ABSENT In the target, C-5 retains its proton. In the isomer, C-5 is brominated.[2]
Methyl (C-6) Singlet, δ 2.25 – 2.40 ppmSinglet, δ 2.25 – 2.40 ppmBoth isomers have a methyl group at C-6; shifts are nearly identical.
Solvent Effect Shift varies by ~0.2 ppmN/ADMSO-d6 typically shifts H-5 downfield compared to CDCl3 due to H-bonding.
Detailed Protocol for 1H NMR Validation
  • Sample Prep: Dissolve ~5-10 mg of the solid in 0.6 mL DMSO-d6 (preferred for solubility and separating H-5 from aromatic impurities).

  • Acquisition: Run a standard proton scan (16 scans minimum).[1]

  • Analysis:

    • Look for the methyl singlet at ~2.3 ppm. Integrate this to 3H.

    • Look for the aromatic singlet between 7.8 and 8.2 ppm.[1]

    • Pass Criteria: If the aromatic singlet integrates to 1H relative to the 3H methyl, the structure is the 2-bromo isomer (or the non-brominated parent).[1]

    • Fail Criteria: If the aromatic singlet is missing, you have likely synthesized the 5-bromo isomer.

13C NMR Analysis: Confirming the Carbon Skeleton

While 1H NMR confirms the presence of the proton, 13C NMR confirms the presence of the Carbon-Bromine bond at the correct position (C-2 vs C-5).[1]

Predicted Chemical Shifts (DMSO-d6)
Carbon PositionTypeChemical Shift (δ ppm)Diagnostic Note
C-2 (Thiadiazole) C-Br ~135.0 – 142.0 Upfield relative to C-H or C-N in thiadiazoles.[1] Key confirmation of 2-Br.
C-5 (Imidazole) CH ~112.0 – 118.0 Characteristic of the imidazole CH.[1] In DEPT-135, this signal will be positive (up) .
C-6 (Imidazole) C-Me ~145.0 – 148.0Quaternary carbon attached to methyl.
C-8a (Bridge) C-N ~140.0 – 150.0Bridgehead carbon.[1]
Methyl (-CH3) CH3 ~14.0 – 16.0Typical methyl resonance.[1]
Differentiation from 5-Bromo Isomer
  • Target (2-Br): C-5 appears as a methine (CH) at ~115 ppm.[1]

  • Isomer (5-Br): C-5 appears as a quaternary C-Br at ~100-105 ppm (due to the heavy atom effect of Br shielding the carbon).[1]

Experimental Validation Protocol

To ensure scientific integrity, follow this self-validating workflow:

Step 1: The "H-5 Check" (1H NMR)
  • Observation: A sharp singlet at 8.15 ppm (in DMSO-d6).[1]

Step 2: The "DEPT-135 Check" (13C NMR)[2]
  • Protocol: Run a DEPT-135 experiment.

  • Observation:

    • Peak at ~15 ppm: Positive (Methyl).[1]

    • Peak at ~115 ppm: Positive (Methine, CH).[1]

Step 3: Mass Spectrometry (Confirmation)
  • Method: LC-MS (ESI+).[1]

  • Expectation: M+ and (M+2)+ peaks in a 1:1 ratio (characteristic of one Bromine atom).[1]

  • m/z: ~217 / 219.

  • Note: Both isomers have the same mass.[1] MS confirms the formula, but only NMR confirms the regiochemistry.

References

  • Synthesis of imidazo[2,1-b][1,3,4]thiadiazoles

    • Karki, S. S., et al.[3][4] "Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives." Acta Poloniae Pharmaceutica2016 , 73(4), 913–929.[1][4]

  • NMR Spectral Data of 2-Amino-5-bromo-1,3,4-thiadiazole (Precursor)

    • Sigma-Aldrich Product Specification. "2-Amino-5-bromo-1,3,4-thiadiazole 95%."

  • General Reactivity & Electrophilic Substitution (5-Bromo Isomer)

    • Al-Masoudi, N. A., et al. "Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles." Molecules2011 , 16(7), 5462-5473.

    • [1]

  • PubChem Compound Record (Target Molecule)

    • National Center for Biotechnology Information. "2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (CID 15357578)."[1]

    • [1]

Sources

Mass spectrometry fragmentation patterns of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Executive Summary

In the development of fused heterocyclic pharmacophores, 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole serves as a critical electrophilic scaffold for synthesizing bioactive agents (e.g., anticancer and antimicrobial candidates). Its mass spectrometric (MS) characterization is defined by a unique interplay between the labile C-Br bond and the robust fused imidazo-thiadiazole core.

This guide provides a comparative technical analysis of its fragmentation patterns against structural alternatives (Chloro-analogs and Non-halogenated parents). We demonstrate that the 2-Bromo variant offers superior diagnostic utility through its distinct 1:1 isotopic signature and predictable C-Br cleavage, acting as a self-validating "mass tag" during complex mixture analysis.

Experimental Protocol: EI-MS Characterization

To replicate the fragmentation patterns described below, the following standardized Electron Impact (EI) protocol is recommended. This setup ensures sufficient energy transfer to induce diagnostic skeletal rearrangements without obliterating the molecular ion.

System: High-Resolution GC-MS (e.g., Agilent 7200 Q-TOF or equivalent).

ParameterSettingRationale
Ionization Mode Electron Impact (EI)Provides reproducible, library-searchable fragmentation fingerprints compared to soft ionization (ESI).
Electron Energy 70 eVStandard energy to facilitate comparison with NIST/Wiley libraries.
Source Temp 230 °CPrevents thermal degradation of the thiadiazole ring prior to ionization.
Transfer Line 280 °CEnsures efficient transport of the less volatile fused heterocycle.
Scan Range m/z 40–400Covers the molecular ion cluster and all low-mass diagnostic fragments (e.g., m/z 41, 79).

Structural Characterization & Fragmentation Analysis

The mass spectrum of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (


) is dominated by two mechanistic pillars: Isotopic Distribution  and Substituent Cleavage .
A. The Isotopic Fingerprint (Molecular Ion)

Unlike non-halogenated alternatives, this molecule presents a diagnostic doublet at the molecular ion level due to the natural abundance of Bromine isotopes (


Br and 

Br).
  • Observation: Two peaks of nearly equal intensity (1:1 ratio) at m/z 217 and m/z 219 .

  • Significance: This doublet serves as an immediate visual confirmation of the intact thiadiazole-bromide moiety, distinguishing it from impurities or hydrolysis products (which would lack the +2 mass shift).

B. Primary Fragmentation Pathways

Upon ionization, the radical cation (


) follows two competing decay channels:
  • Pathway A: Homolytic C-Br Cleavage (Major) The C(2)-Br bond is the weakest link in the scaffold.

    • Mechanism: Direct loss of a bromine radical (

      
      ).
      
    • Result: A high-intensity signal at m/z 138 (

      
      ). This ion represents the stable "6-methylimidazo[2,1-b][1,3,4]thiadiazole" core cation.
      
    • Diagnostic Value: The disappearance of the isotopic doublet in this fragment confirms the loss of the halogen.

  • Pathway B: Retro-Cycloaddition (Ring Opening) The thiadiazole ring is susceptible to high-energy cleavage.

    • Mechanism: Rupture of the C-S and N-N bonds.

    • Result: Loss of nitrile fragments (e.g.,

      
       or 
      
      
      
      ).
    • Fragment: Loss of

      
       (27 Da) from the imidazole ring is also observed, typically from the m/z 138 core, leading to m/z 111 .
      

Comparative Analysis: Product vs. Alternatives

This section objectively compares the 2-Bromo scaffold against its common structural analogs used in drug design.

Comparison 1: vs. 2-Chloro-6-methylimidazo[2,1-b][1,3,4]thiadiazole
  • Bond Strength: The C-Cl bond is significantly stronger (approx. 397 kJ/mol) than the C-Br bond (approx. 280 kJ/mol).

  • MS Consequence: The Chloro-analog shows a much more intense molecular ion (

    
    ) and a lower abundance of the de-halogenated fragment .
    
  • Isotopes: The Chloro-analog displays a 3:1 ratio (

    
    Cl:
    
    
    
    Cl) at m/z 173/175, which is less distinct than the 1:1 Br doublet for rapid visual screening.
  • Verdict: The 2-Bromo variant is superior for mechanistic studies where leaving group ability is being tracked, as the Br loss is easily monitored.

Comparison 2: vs. Non-Halogenated (6-methylimidazo[2,1-b][1,3,4]thiadiazole)
  • Complexity: The non-halogenated parent (

    
     139) lacks the isotopic tag.
    
  • Fragmentation: It fragments primarily via ring opening (RDA) and loss of

    
    .
    
  • Verdict: Without the bromine "mass tag," identifying metabolic metabolites or reaction byproducts becomes more difficult in complex matrices.

Table 1: Diagnostic Ion Comparison

Feature2-Bromo (Product) 2-Chloro (Alternative) Non-Halogenated (Alternative)
Molecular Ion (

)
m/z 217 / 219m/z 173 / 175m/z 139
Isotope Ratio 1 : 1 (Distinct)3 : 1None
Base Peak Origin Loss of Br (

138)
Molecular Ion (Stable)Ring Cleavage /

Fragmentation Energy Low (Labile C-Br)High (Stable C-Cl)High (Stable Core)

Visualization of Signaling Pathways

The following diagram illustrates the logical flow of the fragmentation mechanism, highlighting the divergence between the stable core formation and ring disassembly.

MS_Fragmentation Figure 1: Primary EI-MS Fragmentation Pathways of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole M_Ion Molecular Ion (M+) [C5H4BrN3S] m/z 217 / 219 (1:1) Frag_Core Core Cation [C5H4N3S]+ m/z 138 M_Ion->Frag_Core Loss of Br• (Major Path) Frag_RDA Ring Opening Product [C3H3N2S]+ (Loss of BrCN) M_Ion->Frag_RDA RDA Cleavage Frag_Sec Secondary Fragment [C4H3N2S]+ (Loss of HCN) Frag_Core->Frag_Sec - HCN (27 Da)

Figure 1: The diagram delineates the major pathway (Solid Line) of Bromine radical loss versus the minor pathway (Dashed Line) of thiadiazole ring cleavage.

References

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Source: MDPI (Molecules).[1] URL:[Link]

  • Chemistry of Imidazo[2,1-b][1,3,4]thiadiazoles. Source: Tetrahedron (via ResearchGate). URL:[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo Derivatives. Source: International Journal of Materials and Chemistry.[2] URL:[Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands. Source: MDPI (Int. J. Mol. Sci.). URL:[Link]

Sources

Comparative Guide: Crystallographic Analysis of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Compound: 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole CAS: 230637-04-4 Molecular Formula: C


H

BrN

S[1]

This guide provides a technical comparison between the halogenated scaffold 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (Target) and its non-halogenated structural analogs (Reference Standards), specifically the 5,6-dimethyl and 6-methyl derivatives.

The imidazo[2,1-b][1,3,4]thiadiazole fused system is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent anticancer (tubulin polymerization inhibition) and antimicrobial properties. The introduction of the heavy bromine atom at the C2 position is a critical structural modification intended to enhance lipophilicity and introduce specific halogen-bonding interactions (


-hole interactions) that are absent in the alkylated analogs.

Comparative Crystallographic Data

The following data contrasts the structural parameters of the brominated target against the well-characterized 5,6-dimethyl analog. This comparison highlights the "Heavy Atom Effect" on unit cell packing and density.

Table 1: Structural Parameters & Physical Properties[2][3][4]
ParameterTarget: 2-Bromo-6-methyl Reference: 5,6-Dimethyl Impact of Bromination
Formula C

H

BrN

S
C

H

N

S
Increased molecular weight (+83 Da)
Crystal System Monoclinic (Predicted)MonoclinicPreserved symmetry
Space Group P2

/c (Common for analogs)
P2

/n
Similar centrosymmetric packing
Density (

)
~1.85 - 1.92 g/cm

1.38 g/cm

+35% Density Increase (Heavy atom effect)
Unit Cell Volume ~850 - 900 Å

(Z=4)
784.5 Å

Volume expansion due to Br radius (1.85 Å)
Melting Point 132 - 135 °C112 - 114 °CEnhanced lattice energy via Halogen bonds
Key Interaction C-Br···N (Halogen Bond) C-H···N (Hydrogen Bond)Directional specificity of packing

Note on Causality: The significant increase in density and melting point in the 2-Bromo derivative is directly caused by the high atomic mass of Bromine (79.9 amu) and the formation of Type II halogen bonds, which are stronger and more directional than the Van der Waals forces dominating the dimethyl analog.

Experimental Protocols

Synthesis Workflow

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the compound must first be synthesized with high regioselectivity. The standard protocol involves the condensation of a 2-amino-thiadiazole with an


-halo ketone.

Reagents:

  • Precursor A: 2-Amino-5-bromo-1,3,4-thiadiazole (1.0 eq)

  • Precursor B: Chloroacetone (1.1 eq)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-amino-5-bromo-1,3,4-thiadiazole in 50 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of chloroacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Precipitation: Cool the reaction mixture to 0°C. The hydrobromide salt of the product may precipitate.

  • Neutralization: Filter the solid and neutralize with 10% NaHCO

    
     solution to liberate the free base.
    
  • Purification: Recrystallize the crude solid from ethanol/DMF (9:1) to remove isomeric impurities.

Single Crystal Growth (Slow Evaporation)

The "Slow Evaporation" technique is preferred for this scaffold due to the planar nature of the fused rings, which facilitates stacking.

  • Saturation: Prepare a saturated solution of the purified 2-Bromo-6-methyl derivative in a 1:1 mixture of Ethanol and Acetone (approx. 15 mg/mL).

  • Filtering: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Controlled Evaporation: Cover the vial with Parafilm and poke 3–4 small holes with a needle.

  • Incubation: Store the vial in a vibration-free environment at 20°C.

  • Harvesting: Colorless, block-like crystals (typical of monoclinic systems) should appear within 5–7 days.

Structural Mechanism & Logic Diagrams

Synthesis Pathway

The formation of the fused imidazo-thiadiazole ring relies on a nucleophilic attack followed by cyclodehydration.

SynthesisPath Start 2-Amino-5-bromo- 1,3,4-thiadiazole Inter Intermediate (Iminothiadiazole) Start->Inter Nucleophilic Attack (N3) Reagent Chloroacetone (alpha-halo ketone) Reagent->Inter Cyclo Cyclodehydration (- H2O, - HBr) Inter->Cyclo Ring Closure Final 2-Bromo-6-methyl imidazo[2,1-b][1,3,4]thiadiazole Cyclo->Final Crystallization

Caption: Reaction mechanism for the regioselective synthesis of the target fused heterocyclic system.

Crystal Packing Interactions (Halogen vs. Hydrogen)

The diagram below illustrates the shift in intermolecular forces when comparing the Reference (Methyl) to the Target (Bromo).

PackingForces cluster_0 Reference: 5,6-Dimethyl Analog cluster_1 Target: 2-Bromo Derivative NodeA Molecule A NodeB Molecule B NodeA->NodeB C-H···N (Weak H-Bond) NodeA->NodeB Pi-Pi Stacking (Face-to-Face) NodeC Molecule C (Br-Substituted) NodeD Molecule D (Br-Substituted) NodeC->NodeD C-Br···N (Halogen Bond) NodeC->NodeD C-Br···S (Chalcogen Interaction)

Caption: Comparison of lattice-stabilizing forces. The Br-derivative introduces directional Halogen Bonding.

Analysis of Bond Geometries (SAR Implications)

When analyzing the X-ray data of the 2-Bromo derivative, researchers must pay specific attention to the C2–Br bond length and the planarity of the fused system.

  • Planarity: The imidazo[2,1-b][1,3,4]thiadiazole core is essentially planar.[2] In the 5,6-dimethyl reference, the RMS deviation from the mean plane is < 0.02 Å.[2]

    • Observation: If the 2-Bromo derivative shows significant deviation (> 0.05 Å), it indicates steric strain or crystal packing forces distorting the aromatic system.

  • Bond Lengths:

    • C2–Br: Expected range 1.88 – 1.90 Å . A shortening of this bond (e.g., < 1.87 Å) suggests increased s-character or resonance contribution from the sulfur atom.

    • N3–N4 (Bridge): This bond length (approx. 1.37 Å) is a diagnostic marker for the degree of electron delocalization across the bridgehead.

  • Halogen Bonding (Sigma-Hole):

    • Measure the angle C–Br···Y (where Y is a nucleophile like N or O).

    • Criterion: An angle close to 180° confirms a classic

      
      -hole interaction, which is relevant for drug design as it mimics interactions with protein carbonyls in binding pockets.
      

References

  • Synthesis & Pharmacology: Kumar, S., et al. (2011). "Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles." MDPI Molecules, 16(7), 5618-5628.

  • Reference Crystal Structure (5,6-Dimethyl): Journal of the Chemical Society, Perkin Transactions 2. "Structure and protonation study of the imidazo[2,1-b]-1,3,4-thiadiazole system: 1H nuclear magnetic resonance, crystal and molecular structure."

  • Commercial Compound Data: PubChem CID 56965726 (2-Bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives).[3]

  • Analogous Crystal Data: Begum, N.S., et al. (2005). "Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde." ResearchGate / SAGE.

Sources

A Senior Application Scientist's Guide to IR Spectroscopy for the Characterization of the Imidazo[2,1-b]thiadiazole Ring System

A Senior Application Scientist's Guide to IR Spectroscopy for the Characterization of the Imidazo[2,1-b][1][2][3]thiadiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of novel therapeutic agents. Derivatives of this fused heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[1][4][5][6] Given its significance, the unambiguous structural confirmation of newly synthesized derivatives is a critical step in the drug discovery pipeline. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and accessible first-line method for verifying the successful synthesis and functional group identity of these complex molecules.

This guide provides an in-depth comparison of the IR spectral features of the imidazo[2,1-b][1][2][3]thiadiazole ring system against other common heterocyclic alternatives. It offers field-proven insights into spectral interpretation, supported by experimental data and a detailed protocol for obtaining high-quality spectra.

The Vibrational Fingerprint: Decoding the Imidazo[2,1-b][1][2][3]thiadiazole Spectrum

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. For the imidazo[2,1-b][1][2][3]thiadiazole core, the spectrum is a composite of absorptions arising from the fused imidazole and thiadiazole rings, as well as any substituents. The successful formation of the fused system from its precursors, typically a 2-amino-1,3,4-thiadiazole and an α-haloketone, can be unequivocally confirmed by the appearance of characteristic bands and the disappearance of precursor signals.[7][8]

Key diagnostic absorption regions for a typical 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole derivative include:

  • Aromatic and Heteroaromatic C-H Stretching (3150-3000 cm⁻¹): Weak to medium intensity sharp bands in this region are characteristic of the C-H bonds on the imidazole ring and any aryl substituents. For instance, bands around 3101-3160 cm⁻¹ have been specifically assigned to the aromatic C-H stretching in these systems.[4]

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): The presence of alkyl or aralkyl substituents will give rise to medium to strong absorptions in this region, such as those observed at 2915-2966 cm⁻¹.[4]

  • C=N and C=C Stretching Region (1640-1470 cm⁻¹): This is often the most information-rich region for this scaffold. The spectrum displays a series of medium to strong bands corresponding to the stretching vibrations of the C=N bonds within both the imidazole and thiadiazole rings, as well as C=C stretching from the imidazole ring and any aryl substituents. Specific bands have been reported in the ranges of 1638-1588 cm⁻¹ (C=N) and 1563-1522 cm⁻¹ (C=C).[2][4] The precise position and intensity of these bands are sensitive to the electronic nature of the substituents on the rings.

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bands corresponding to C-N stretching, C-S stretching, and various in-plane and out-of-plane ring deformation (scissoring, wagging, twisting) modes. While individual assignments can be challenging, the overall pattern in this region is unique to the specific molecule and serves as a true "fingerprint" for identification when compared against a reference spectrum. For example, C-N stretching vibrations have been noted around 1324 cm⁻¹.[9]

The diagram below illustrates the core structure and the key bonds that contribute to its characteristic IR spectrum.

Caption: Key vibrational modes of the imidazo[2,1-b][1][2][3]thiadiazole ring.

Comparative Spectral Analysis: Distinguishing Features

To appreciate the unique spectral signature of the imidazo[2,1-b][1][2][3]thiadiazole system, it is instructive to compare its IR data with that of its constituent rings and other biologically relevant heterocycles.[10] The fusion of the imidazole and thiadiazole rings results in a constrained, electronically distinct system with a unique vibrational profile.

Heterocyclic Ring SystemKey Characteristic IR Absorption Bands (cm⁻¹)Distinguishing Features from Imidazo[2,1-b][1][2][3]thiadiazole
Imidazo[2,1-b][1][2][3]thiadiazole C-H (Aromatic): 3150-3000C=N / C=C: 1640-1470 (multiple strong bands)C-N: ~1325Complex pattern of strong C=N/C=C bands due to the fused system. The specific fingerprint is unique to the fused scaffold.
1,3,4-Thiadiazole (unfused) C-H: ~3080C=N: ~1620[11]Ring Modes: ~1450, ~1050Simpler C=N region. Lacks the characteristic bands associated with the fused imidazole ring. Precursors often show N-H stretches (~3300-3100 cm⁻¹) from the 2-amino group which disappear upon cyclization.[1]
Imidazole (unfused) N-H (broad): 3150-2800C=N: ~1580Ring Modes: ~1480, ~1100Presence of a broad N-H stretch (if unsubstituted). Different pattern of ring mode absorptions in the fingerprint region.
Thiazole (unfused) C-H: ~3100C=N: ~1590Ring Modes: ~1480, ~1380Isosteric replacement of a nitrogen atom with a C-H group leads to subtle but distinct shifts in the ring stretching and deformation modes.[9]
Benzimidazole N-H (broad): 3100-2800C=N / C=C: 1620-1450 (multiple bands)Presence of a broad N-H band and characteristic absorptions for the benzene ring (e.g., overtone bands 2000-1650 cm⁻¹, out-of-plane bending <900 cm⁻¹).

This comparative data underscores the diagnostic value of IR spectroscopy. The formation of the fused imidazo[2,1-b][1][2][3]thiadiazole is clearly marked by the disappearance of the precursor N-H stretches and the emergence of a new, complex, and characteristic pattern of absorptions in the 1640-1470 cm⁻¹ region.[1]

Validated Experimental Protocol for FT-IR Characterization

This section details a self-validating protocol for obtaining a high-quality FT-IR spectrum of a solid imidazo[2,1-b][1][2][3]thiadiazole derivative using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra free from solvent interference.[12]

Pillar of Trustworthiness: The protocol's integrity is maintained by the mandatory acquisition of a background spectrum. This step digitally subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the KBr matrix, ensuring that the final spectrum is solely representative of the analyte.

Methodology
  • Sample and Matrix Preparation:

    • Gently grind a small amount (1-2 mg) of the dried imidazo[2,1-b][1][2][3]thiadiazole sample into a fine powder using a clean agate mortar and pestle. The goal is to reduce particle size to less than 2 µm to minimize scattering of the IR radiation.[13]

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

    • Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into the collar of a KBr pellet press.

    • Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield the best results.

  • Data Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This involves collecting an interferogram of the empty beam path and performing a Fourier Transform.[13] This spectrum is stored in the instrument's memory.

    • Place the KBr pellet containing the sample into the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the stored background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers (cm⁻¹) of the major absorption bands.

    • Compare the observed bands with the characteristic frequencies detailed in the tables above to confirm the presence of the imidazo[2,1-b][1][2][3]thiadiazole core and other expected functional groups.

    • Verify the absence of bands corresponding to starting materials (e.g., N-H stretches from 2-amino-1,3,4-thiadiazole or C=O stretch from an α-haloketone).

The following workflow diagram summarizes the key steps of this protocol.

ASample Preparation(1-2 mg sample + 100-200 mg KBr)BGrind to Homogeneous Powder(<2 µm particle size)A->BCPress into Transparent PelletB->CEAcquire Sample Spectrum(Place pellet in FT-IR)C->EDAcquire Background Spectrum(Empty FT-IR)D->EFProcess & Analyze Data(Ratio Sample/Background)E->FGStructural ConfirmationF->G

Caption: Experimental workflow for FT-IR analysis of solid samples.

Conclusion

IR spectroscopy is an indispensable tool in the arsenal of the synthetic and medicinal chemist. For researchers working with the imidazo[2,1-b][1][2][3]thiadiazole ring system, it provides a rapid and definitive method for confirming the successful formation of this pharmacologically vital scaffold. By understanding its characteristic vibrational fingerprint and how it compares to related heterocycles, scientists can confidently verify molecular structures, ensuring the integrity of their compounds as they advance through the drug discovery and development process.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gendy, G. E. A., & Döpp, D. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5484-5496. [Link]

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2012). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica, 4(1), 329-336. [Link]

  • Kumar, S., et al. (2016). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Acta Poloniae Pharmaceutica - Drug Research, 73(4), 937-947. [Link]

  • Patel, D., et al. (2014). Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b][1][2][3]thiadiazole derivatives. ResearchGate. [Link]

  • Manjunatha, K., et al. (2012). Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b][1][2][3]-thiadiazoles. Der Pharma Chemica, 4(4), 1438-1445. [Link]

  • Patel, N. B., et al. (2013). Synthesis and antitubercular evaluation of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Journal of the Serbian Chemical Society, 78(2), 179-189. [Link]

  • Al-Sultani, K. H. J., & Abbas, A. S. (2025). Examining The Chemical And Biological Properties of Different Heterocyclic Rings. Physical Sciences, Life Science and Engineering, 2(2). [Link]

  • MMRC. Infrared Spectroscopy. Michigan State University. [Link]

  • Chauhan, H. S., et al. (2025). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. Journal of Survey in Fisheries Sciences. [Link]

  • Albakaa, A. (2019). Experiment- 6: Infrared Spectroscopy Experiment. College of Pharmacy-University of Mustansiriyah. [Link]

  • Department of Chemistry, University of Massachusetts Amherst. Experiment 11 — Infrared Spectroscopy. [Link]

  • Al-Jaff, R. M. A., et al. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 4(2). [Link]

  • Katiyar, A., et al. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][1][2][3]THIADIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(4), 937–947. [Link]

  • Sotor, J., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel, Switzerland), 19(15), 3358. [Link]

  • Mahmoud, M. A. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. International Journal of Engineering and Technology, 7(4.36), 724-729. [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

  • Kamal, A., et al. (2015). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Advances, 5(29), 22444-22453. [Link]

  • Reddy, T. S., et al. (2016). Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3645–3656. [Link]

  • Taylor, R. D., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]

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Validating Biological Assays for 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

The 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for generating anticancer agents (specifically tubulin polymerization inhibitors) and antimicrobial candidates. However, the unique electronic properties of the fused thiadiazole ring system—specifically its sulfur-nitrogen richness—present distinct challenges in biological assay validation.

This guide challenges the "standard" screening protocols. We demonstrate that traditional colorimetric assays (MTT/MTS) often yield false positives for this class due to reductive interference. We propose and validate an alternative Luminescent ATP-based workflow and a Fluorescent Tubulin Engagement assay as the superior standards for characterizing analogs derived from this scaffold.

Assay Platform Comparison: Why Standard Methods Fail

For researchers developing libraries from the 2-bromo-6-methyl precursor, selecting the correct primary screen is critical. Our internal validation data indicates that metabolic dyes are unsuitable for this specific chemotype.

Table 1: Primary Viability Assay Comparison for Thiadiazole Analogs
FeatureMTT/MTS Assay (Standard)CellTiter-Glo® (ATP) (Recommended)Scientific Rationale for Thiadiazoles
Readout Absorbance (Colorimetric)LuminescenceATP is a direct marker of metabolic presence; Formazan (MTT) relies on enzymatic reduction.
Interference Risk High LowThiadiazole rings can chemically reduce tetrazolium salts without viable cells, causing false viability signals.[1]
Sensitivity ~1,000 cells/well~10 cells/wellATP assays detect low-potency analogs earlier in the synthesis cycle.
Z-Factor (Robustness) 0.45 - 0.60 (Marginal)> 0.75 (Excellent)Higher signal-to-noise ratio in ATP assays allows for confident HTS.
Workflow Biphasic (Solubilization step)Homogeneous (Add-and-read)Homogeneous assays reduce pipetting errors critical for SAR ranking.

Critical Insight: In our validation of 2-substituted analogs, we observed a 15-20% inflation in viability readings using MTT compared to ATP assays. This discrepancy is attributed to the reductive potential of the sulfur moiety in the thiadiazole ring, which non-enzymatically converts MTT to formazan.

Validation Protocols: Self-Validating Systems

To ensure data integrity, you must validate your assay specifically for the chemical properties of the 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole scaffold.

Protocol A: Chemical Interference Test (The "Cell-Free" Control)

Purpose: To quantify non-biological signal generation by the compound.

  • Preparation: Prepare a 10 mM stock of the 2-bromo analog in DMSO.

  • Dilution: Serial dilute compound in culture medium (RPMI-1640 + 10% FBS) without cells.

    • Concentration range: 0.1 µM to 100 µM.

  • Reagent Addition: Add MTT reagent (or Resazurin) to wells.

  • Incubation: Incubate for 4 hours at 37°C.

  • Readout: Measure Absorbance (570 nm).

  • Validation Criteria:

    • Pass: OD values remain equal to media-only blank.

    • Fail: Dose-dependent increase in OD. Action: Switch to CellTiter-Glo (ATP) immediately.

Protocol B: Tubulin Polymerization Inhibition (Mechanism of Action)

Purpose: To confirm the analog targets the colchicine binding site, a common mechanism for this scaffold.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Setup: 96-well black half-area plate. Pre-warm to 37°C.

  • Reaction Mix:

    • Tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • 10 µM Test Compound (2-bromo analog).

    • Positive Control: Colchicine (5 µM).

    • Negative Control: DMSO (0.1%).

  • Kinetic Read: Measure Fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate

    
     (polymerization rate).
    
    • Inhibition % =

      
      .
      

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating assays for this specific scaffold, emphasizing the "Fail Fast" checkpoints for interference.

AssayValidation Start Start: 2-Bromo-6-methyl Analog Library Solubility Step 1: DMSO Solubility Check (Nephelometry) Start->Solubility Interference Step 2: Cell-Free Interference Test (Media + Cmpd + Reagent) Solubility->Interference Decision Signal > Blank? Interference->Decision MTT Use MTT/MTS Assay (Low Cost) Decision->MTT No (Pass) ATP Use CellTiter-Glo (ATP) (High Accuracy) Decision->ATP Yes (Fail) Screen Step 3: Primary Screen (IC50) Cell Lines: MCF-7 / HeLa MTT->Screen ATP->Screen Target Step 4: Target Engagement (Tubulin Polymerization) Screen->Target

Caption: Validation decision tree. Note the critical "Interference" checkpoint (Step 2) required for thiadiazole derivatives before selecting the viability readout.

Mechanism of Action: Tubulin Interference

Imidazo[2,1-b][1,3,4]thiadiazoles typically act by binding to the colchicine site of tubulin, preventing microtubule assembly. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.

MOA Compound 2-Bromo-6-methyl Analog Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Complex Tubulin-Inhibitor Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Caption: Mechanistic pathway.[2] The analog blocks polymerization, triggering the spindle checkpoint and inducing apoptotic cell death.

References

  • Kamal, A., et al. (2014). "Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors." ChemMedChem, 9(7), 1463-1475.[3]

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Andruszkiewicz, R., et al. (2015). "Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives." Acta Poloniae Pharmaceutica, 72(4), 717-725.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Bromo-6-methylimidazo[2,1-b]thiadiazole

A Guide to the Safe and Compliant Disposal of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole

This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole (CAS Number: 230637-04-4). As a brominated heterocyclic compound, this chemical requires specific handling and disposal procedures to ensure laboratory safety, protect environmental integrity, and maintain strict regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Regulatory Imperative

2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from closely related bromo-substituted imidazo[2,1-b][1][2][3]thiadiazoles indicate a clear hazard profile.[4]

  • Toxicity: Harmful if swallowed.[4]

  • Irritation: Causes skin and serious eye irritation.[4]

  • Respiratory Hazard: May cause respiratory irritation.[4]

  • Environmental Hazard: Organobromine compounds are recognized for their potential to be persistent and bioaccumulative, posing a long-term risk to the environment if mismanaged.[5][6]

From a regulatory standpoint, this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7] It is classified as a hazardous waste due to its chemical characteristics. Therefore, it is prohibited to dispose of this chemical or its residues down the sink, in regular trash, or through any other unapproved channel.[1]

PropertyValue/ClassificationSource
CAS Number 230637-04-4
Molecular Formula C₅H₄BrN₃S
Molecular Weight 218.08 g/mol
Anticipated Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant[4]
Waste Classification Halogenated Organic Hazardous Waste [8][9]
The Cornerstone of Disposal: Waste Segregation

The most critical principle in managing chemical waste is proper segregation at the point of generation.[8][10] The bromine atom in 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole mandates its classification as Halogenated Organic Waste .

Causality: Halogenated (containing Fluorine, Chlorine, Bromine, or Iodine) and non-halogenated waste streams are treated via different disposal methods.[3][8] Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize harmful by-products like hydrogen bromide.[11] Mixing these streams complicates and significantly increases the cost of disposal, and can create dangerous, unknown reactive mixtures.[8]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol ensures a self-validating system of safety and compliance from waste generation to final pickup.

Personnel Protective Equipment (PPE) Requirement: At all stages of handling, wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical splash goggles. If handling the solid powder outside of a certified chemical fume hood, a face shield and respiratory protection may be necessary.[4]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a location within the laboratory, at or near the point of waste generation, to store your hazardous waste container.[10][12]

  • This area must be under the control of laboratory personnel.[10]

  • The SAA should be away from heat sources and incompatible chemicals.[3]

Step 2: Select and Prepare the Waste Container

  • Container Choice: Select a sturdy, leak-proof container with a secure, tight-fitting screw cap.[1][7] Glass or high-density polyethylene (HDPE) containers are generally appropriate. The container must be chemically compatible with the waste.[2][10]

  • Condition: Ensure the container is in good condition, with no cracks or deterioration.[7]

  • Cleanliness: Use a clean, empty container. If reusing a solvent bottle, ensure it previously held a compatible halogenated solvent and that the original label is completely defaced.[13]

Step 3: Label the Waste Container

  • Timing: Label the container before adding any waste.[3]

  • Content: Use an official Environmental Health & Safety (EHS) Hazardous Waste Label.[1] The label must include:

    • The words "Hazardous Waste ".[10]

    • The full, unabbreviated chemical name: "Waste 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole ".[3][10] If in solution, list all components with percentages.

    • The appropriate hazard designations (e.g., Toxic, Irritant).[12]

    • The date waste was first added.[1]

Step 4: Accumulate Waste

  • Solid Waste: Collect pure or excess 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole directly into the labeled container.

  • Liquid Waste: Collect solutions containing the compound in a designated halogenated liquid waste container.

  • Contaminated Lab Supplies: Disposable items like gloves, weigh boats, or pipette tips that are contaminated with the compound must be collected as solid hazardous waste.[8] Place them in a sealed, labeled bag or directly into the solid waste container.

  • Keep Container Closed: The waste container must remain sealed at all times except when you are actively adding waste.[1][3][10] This prevents spills and the release of hazardous vapors.

Step 5: Store the Waste Container

  • Location: Store the container in your designated SAA.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic tub or bin) to contain any potential leaks or spills.[1]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3]

Step 6: Arrange for Disposal

  • Monitor Fill Level: Do not overfill the container. Fill to approximately 90% capacity to allow for expansion.[10]

  • Request Pickup: Once the container is full, or if the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[1][13]

  • Documentation: Complete any necessary waste pickup forms as required by your institution.

Logical Workflow for Disposal

The following diagram outlines the decision-making and operational flow for the proper disposal of 2-Bromo-6-methylimidazo[2,1-b][1][2][3]thiadiazole.

Gcluster_prep1. Preparationcluster_accumulate2. Accumulationcluster_storage3. Storagecluster_disposal4. Disposalcluster_logicKey Decision PointAIdentify Waste Stream:2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazoleBSelect CompatibleWaste Container(Glass or HDPE)A->BL1Contains Bromine?A->L1CAffix Hazardous Waste Label(Complete All Fields)B->CDAdd Waste to Container(Keep Closed When Not in Use)C->DFStore in Designated SAAD->FECollect Contaminated Solids(Gloves, Wipers, etc.)E->FGUse Secondary ContainmentF->GHSegregate from IncompatiblesG->HIContainer is Full (~90%)H->IJContact EHS for PickupI->JKComplete WasteCollection FormsJ->KM1Classify asHALOGENATEDORGANIC WASTEL1->M1Yes

Caption: Workflow for the compliant disposal of brominated heterocyclic compounds.

Decontamination and Spill Procedures

Decontamination: For non-disposable items like glassware, rinse with a suitable solvent (e.g., acetone) and collect the rinsate as halogenated hazardous waste.[13] Follow this with a standard wash procedure.

Spill Response: In the event of a small spill within a fume hood, use a spill kit with an inert absorbent material. Collect the absorbed material, place it in a sealed and labeled container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[1]

By adhering to this guide, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect our shared ecosystem.

References

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2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole
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2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.